2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile
Description
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-8-10(7-13-15)14-11-5-3-2-4-9(11)6-12/h2-5,7-8,14H,1H3 |
InChI Key |
RYTZBRNXQGYHMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile typically involves the reaction of 4-amino-1-methylpyrazole with benzonitrile derivatives under controlled conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and benzonitrile rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound shares structural motifs with several pyrazole- and nitrile-containing derivatives. Below is a comparative analysis:
Functional and Pharmacological Differences
- Complexity and Binding Affinity: The compound 4-{4-(1-Methylpyrazol-4-yl)-...}benzonitrile (C₂₀H₁₉N₇) exhibits higher molecular complexity, likely enhancing binding specificity in biological targets compared to the simpler 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile .
- Synthetic Utility : 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (C₆H₇N₃) serves as a precursor in multistep syntheses, whereas the target compound may act as a direct pharmacophore in drug candidates .
Crystallographic and Computational Insights
Analogous pyrazole derivatives often exhibit planar aromatic systems and hydrogen-bonding networks, critical for molecular recognition in kinase binding pockets .
Biological Activity
2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a benzonitrile group and an amino group linked to a pyrazole derivative. Its molecular formula is , and it exhibits properties characteristic of both pyrazole and nitrile functionalities, making it a versatile compound in organic synthesis and drug development.
Research indicates that 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile interacts with specific enzymes and receptors, modulating their activity. Notably, it has been shown to influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The compound's ability to bind to molecular targets is essential for understanding its potential therapeutic effects.
Antiviral Properties
Studies have highlighted the antiviral potential of pyrazole derivatives, including 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile. For instance, related pyrazole compounds have demonstrated efficacy against various viruses, including HIV and influenza . These compounds often exhibit IC50 values in the low micromolar range, indicating potent antiviral activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of cancer cell lines, particularly those associated with androgen receptor (AR) dependent conditions such as prostate cancer . In vitro studies suggest that the compound acts as an AR antagonist, showing high affinity and effective inhibition of cancer cell growth.
Research Findings
A summary of notable findings from various studies is presented below:
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of various pyrazole derivatives, 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile was included in a screening panel against HIV. The results indicated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent.
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of this compound on prostate cancer cell lines. The study revealed that treatment with 2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile resulted in a marked decrease in cell viability, supporting its role as an effective AR antagonist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
